molecular formula C29H37NO4 B000063 [(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate CAS No. 198126-85-1

[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate

Cat. No. B000063
M. Wt: 463.60 g/mol
InChI Key: CHQAPVIVKFPRBM-HTQXLVHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an antiarrhythmic. Diterpenoid Alkaloid , synthesized from Napelline which is extracted from Aconitum karakolicum
It has a potent antiarrhythmic activity on a various models of arrhythmia. It is effective for treatment urgent types of arrhythmia. By its antiarrhythmic activity and therapeutic width, 1-O-benzoylnapelline exceeds known antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine. Field of use: Interesting as a new antiarrhythmic
1-Benzoylnapelline(cas 198126-85-1) is an antiarrhythmic. Diterpenoid Alkaloid, synthesized from Napelline which is extracted from Aconitum karakolicum It has a potent antiarrhythmic activity on a various models of arrhythmia. It is effective for treatment urgent types of arrhythmia. By its antiarrhythmic activity and therapeutic width, 1-O-benzoylnapelline exceeds known antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine. Field of use

Scientific Research Applications

Synthetic Pathways and Structural Studies

  • Research by Mosimann & Vogel (2000) detailed the stereoselective formation of complex cyclic systems through epoxidation and subsequent reactions, illustrating advanced synthetic routes that could be relevant for the synthesis or functionalization of complex molecules like the one .

  • Hřebabecký, Dračínský, & Holý (2008) described the synthesis of novel carbocyclic nucleoside analogues, emphasizing the creation of unique structures that could serve as scaffolds for developing new therapeutics, hinting at methodologies that could be applied to synthesize or modify the structure of interest.

Biological Activities and Applications

  • Studies on biogenic compounds, such as those by Joy & Chakraborty (2017), highlighted the isolation and characterization of novel aryl polyketide derivatives with antioxidative and anti-inflammatory activities. This research points to the potential of structurally complex molecules in contributing to natural product-based drug discovery.

  • The anti-inflammatory and antioxidant potentials of novel compounds were also explored by Chakraborty & Raola (2018), who investigated oxygenated heterocyclic metabolites. Such studies are indicative of the broader relevance of complex molecules in addressing inflammation-related disorders.

properties

IUPAC Name

[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO4/c1-4-30-15-27(3)11-10-23(34-26(33)17-8-6-5-7-9-17)29-21(27)12-19(24(29)30)28-14-18(16(2)25(28)32)20(31)13-22(28)29/h5-9,18-25,31-32H,2,4,10-15H2,1,3H3/t18-,19?,20+,21-,22-,23?,24?,25-,27+,28?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAPVIVKFPRBM-GRHIOCCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)OC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)C56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)OC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25199685

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Reactant of Route 3
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Reactant of Route 4
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Reactant of Route 5
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Reactant of Route 6
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate

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